molecular formula C25H22N4O4 B7711389 N-(4-Acetamidophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

N-(4-Acetamidophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

Cat. No.: B7711389
M. Wt: 442.5 g/mol
InChI Key: JWLGJLOADSOIAU-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-7-3-4-8-20(16)24-28-25(33-29-24)21-9-5-6-10-22(21)32-15-23(31)27-19-13-11-18(12-14-19)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLGJLOADSOIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling Reactions: The oxadiazole intermediate is then coupled with a phenoxyacetamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamidophenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

    Catalysts: 4-dimethylaminopyridine.

    Bases: Pyridine, sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamidophenyl derivatives.

Scientific Research Applications

N-(4-Acetamidophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetamidophenyl)-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide
  • N-(4-Acetamidophenyl)-2-{2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide

Comparison

  • Uniqueness : The presence of the 2-methylphenyl group in the oxadiazole ring distinguishes it from other similar compounds, potentially altering its biological activity and chemical reactivity.
  • Chemical Properties : The methyl group may influence the compound’s solubility, stability, and interaction with biological targets compared to its chloro or fluoro analogs.

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